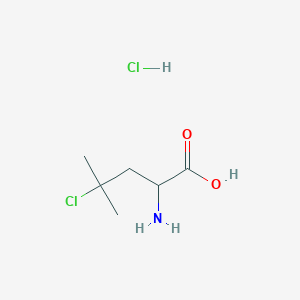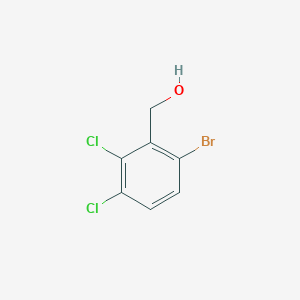![molecular formula C11H10ClN3OS B1384392 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol CAS No. 1114597-04-4](/img/structure/B1384392.png)
2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol
Descripción general
Descripción
2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol is a useful research compound. Its molecular formula is C11H10ClN3OS and its molecular weight is 267.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol and its derivatives have been studied for their antimicrobial properties. A study by J.V. Guna and D.M. Purohit (2012) synthesized similar compounds and evaluated their biological activity against various bacteria and fungi, finding some compounds to exhibit moderate activity.
Anti-inflammatory and Analgesic Activities
Research by Muralidharan, S. James Raja, and Asha Deepti (2019) focused on synthesizing derivatives of pyrimidin-4-ol, including structures similar to this compound, and evaluating their analgesic and anti-inflammatory activities. They found that the nature of the substituent plays a major role in these activities.
Inhibitors of Thymidylate Synthase and Antitumor Agents
A study by A. Gangjee et al. (1996) synthesized novel compounds as potential inhibitors of thymidylate synthase (TS) and evaluated them as antitumor and antibacterial agents. These compounds were effective against various TSs and showed potential as antitumor agents.
Plant Growth Stimulant Activities
Research conducted by A. Yengoyan et al. (2019) on 2-amino-substituted pyrimidin-4-ols, including compounds structurally related to this compound, demonstrated pronounced stimulating action on plant growth, comparing favorably to known growth stimulants.
Potential Anticancer Agents
A study by A. Gangjee et al. (2005) designed and synthesized novel antifolates based on pyrimidine structures, including analogs of this compound. These compounds were evaluated as dual inhibitors of dihydrofolate reductase and thymidylate synthase, showing potential as antitumor agents.
Synthesis and Structural Studies
Investigations into the synthesis and structure of pyrimidin-4-ols, including compounds related to this compound, have been conducted. For example, Harnden and D. Hurst (1990) described the synthesis of various pyrimidin-4-ols and their chlorination products, contributing to the understanding of their chemical properties and potential applications.
Mecanismo De Acción
Target of Action
The compound “2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol” is a derivative of 2-aminopyrimidine . . This suggests that the compound may interact with proteins or enzymes involved in these biological processes.
Mode of Action
It’s known that 2-aminopyrimidine derivatives can interact with biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, thereby affecting the biological processes in which the target is involved.
Biochemical Pathways
Given its potential antitrypanosomal and antiplasmodial activities , it may be inferred that the compound could interfere with the life cycle of Trypanosoma brucei and Plasmodium falciparum, the causative organisms of sleeping sickness and malaria, respectively.
Result of Action
Based on its potential antitrypanosomal and antiplasmodial activities , it can be inferred that the compound may inhibit the growth or proliferation of Trypanosoma brucei and Plasmodium falciparum.
Análisis Bioquímico
Biochemical Properties
2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby altering their activity. For instance, it can interact with kinases, which are crucial for phosphorylation processes in cells. The binding of this compound to these enzymes can modulate their function, leading to changes in cellular signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, this compound can impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. At the molecular level, this compound can bind to the active sites of enzymes, leading to their inhibition or activation. For instance, it can inhibit kinases by occupying their ATP-binding sites, preventing phosphorylation of target proteins. This inhibition can result in altered cellular signaling and changes in gene expression. Additionally, this compound can modulate the activity of transcription factors, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects by modulating enzyme activity and cellular signaling pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage and apoptosis. Studies have identified threshold effects, where the compound’s beneficial effects are observed at specific concentrations, while higher concentrations lead to toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. For example, it can inhibit enzymes involved in glycolysis, resulting in altered glucose metabolism. Additionally, this compound can interact with cofactors such as NADH and FADH2, influencing redox reactions and energy production within cells .
Propiedades
IUPAC Name |
2-amino-4-[(4-chlorophenyl)sulfanylmethyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS/c12-7-1-3-9(4-2-7)17-6-8-5-10(16)15-11(13)14-8/h1-5H,6H2,(H3,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZIPZGNRUPAGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC2=CC(=O)NC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


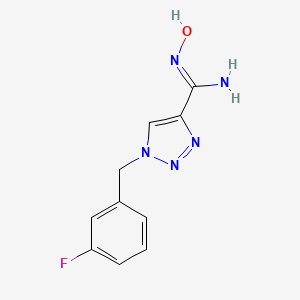
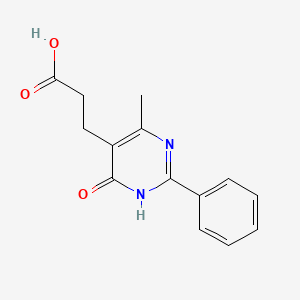
![6-(aminomethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384314.png)
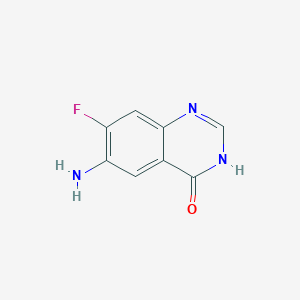
![6-amino-2-[(3-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384318.png)
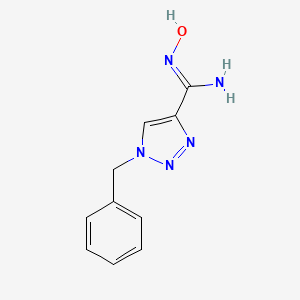
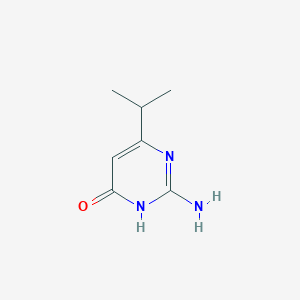


![5-benzyl-6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384326.png)

![tert-butyl N-({3-azabicyclo[3.2.1]octan-8-yl}methyl)carbamate hydrochloride](/img/structure/B1384330.png)
